molecular formula C55H85NO16 B579936 7-O-Desmethyl Temsirolimus CAS No. 408321-08-4

7-O-Desmethyl Temsirolimus

Número de catálogo: B579936
Número CAS: 408321-08-4
Peso molecular: 1016.276
Clave InChI: CJDQIEOIQZFHOU-HNWJUJSNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-O-Desmethyl Temsirolimus is a metabolite of Temsirolimus . Temsirolimus is an antineoplastic agent used in the treatment of renal cell carcinoma (RCC) . It is a derivative and prodrug of sirolimus .


Synthesis Analysis

Temsirolimus is metabolized to more than 20 metabolites, not counting metabolism via the sirolimus pathway . The structures of the following metabolites were identified: O-demethylated metabolites: 39-O-desmethyl, 16-O-desmethyl and 2this compound . An improved enzymatic process to prepare temsirolimus has been developed employing lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors .


Chemical Reactions Analysis

The in vitro metabolism of temsirolimus was studied using human liver microsomes as well as recombinant human P450s, namely CYP-3A4, 1A2, 2A6, 2C8, 2C9, 2C19, and 2E1 . Fifteen metabolites were detected by liquid chromatography-tandem mass spectrometry . CYP3A4 was identified as the main enzyme responsible for the metabolism of the compound .

Aplicaciones Científicas De Investigación

Metabolic Pathways of Temsirolimus

A study aimed at identifying Temsirolimus metabolites generated after incubation with human liver microsomes revealed the presence of various metabolites, including O-demethylated forms like 27-O-desmethyl Temsirolimus. The research highlighted the significant role of enzymes like CYP3A4, CYP3A5, and CYP2C8 in the metabolism of Temsirolimus, leading to the formation of multiple metabolites, including this compound. This study underscores the complex metabolic pathways of Temsirolimus and its derivatives, which could have implications for its pharmacokinetics and pharmacodynamics in cancer therapy (Shokati et al., 2020).

Application in Cancer Therapy

Several phase II and I studies have explored the efficacy of Temsirolimus in various cancer types, including glioblastoma, Ewing's sarcoma, ovarian cancer, endometrial carcinoma, gynecologic malignancies, and renal cell carcinoma. These studies have investigated Temsirolimus both as a monotherapy and in combination with other therapeutic agents such as radiotherapy, cixutumumab, and pemetrexed. The findings from these studies have contributed to a better understanding of the therapeutic potential of mTOR inhibitors in cancer treatment and have paved the way for developing targeted therapy regimens that could include metabolites like this compound as part of the treatment landscape (Wick et al., 2016), (Naing et al., 2012), (Emons et al., 2016).

Autophagy and Immune Modulation

Research has also delved into the role of Temsirolimus in promoting autophagy and modulating immune responses, which are crucial mechanisms in cancer therapy. Studies have shown that Temsirolimus can enhance the anti-tumor activity of cancer vaccines and influence the immune environment within tumors, providing insights into its potential application in combination therapy to improve clinical outcomes in cancer patients (Wang et al., 2011).

Pharmacokinetic and Pharmacodynamic Studies

The interaction of Temsirolimus with human serum albumin and its impact on pharmacokinetics and pharmacodynamics has been another area of focus. Understanding how Temsirolimus and its metabolites like this compound interact with carrier proteins in the blood can provide valuable information for optimizing dosing regimens and improving the therapeutic index of these drugs (Shamsi et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of 7-O-Desmethyl Temsirolimus is mTOR (mammalian target of rapamycin) . mTOR is a unique antitumor drug target because it is a convergence point for many signaling pathways . It plays a crucial role in controlling cell division .

Mode of Action

This compound, like its parent compound Temsirolimus, acts as an inhibitor of mTOR . It binds to an intracellular protein, FKBP-12, and the resulting protein-drug complex inhibits the activity of mTOR . This inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells . When mTOR is inhibited, its ability to phosphorylate p70S6k and S6 ribosomal protein, which are downstream of mTOR in the PI3 kinase/AKT pathway, is blocked .

Biochemical Pathways

The inhibition of mTOR by this compound affects the PI3 kinase/AKT pathway . In in vitro studies using renal cell carcinoma cell lines, Temsirolimus inhibited the activity of mTOR and resulted in reduced levels of the hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .

Pharmacokinetics

Temsirolimus is metabolized in the liver, and its elimination half-life is 17.3 hours for Temsirolimus and 54.6 hours for its major metabolite, Sirolimus . It is excreted primarily in the feces (78%) and to a lesser extent in the urine (4.6%) .

Result of Action

The inhibition of mTOR by this compound leads to cell cycle arrest in the G1 phase . This results in the reduction of cell proliferation, growth, and survival . It also reduces the levels of certain growth factors, such as vascular endothelial growth factor (VEGF), which are overexpressed in solid tumors like kidney cancer and are thought to play a crucial role in angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing antiepileptic drugs (EIAEDs) can significantly affect the pharmacokinetics of Temsirolimus and its active metabolite, Sirolimus . .

Safety and Hazards

Temsirolimus, the parent compound of 7-O-Desmethyl Temsirolimus, is an intravenous drug for the treatment of renal cell carcinoma (RCC), developed by Wyeth Pharmaceuticals . It is a derivative and prodrug of sirolimus . The safety data sheet for Temsirolimus indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Temsirolimus is being studied in clinical trials for treatment of various types of tumors such as hepatocellular carcinoma, glioblastoma, multiple myeloma, etc . The results of ongoing clinical trials with mTOR inhibitors, as single agents and in combination regimens, will better define their activity in cancer .

Análisis Bioquímico

Biochemical Properties

7-O-Desmethyl Temsirolimus interacts with various enzymes and proteins in biochemical reactions. It is mainly hydroxylated and/or demethylated by human liver microsomes . The predominant enzyme responsible for its metabolism is CYP3A4 . Moreover, CYP3A5 and CYP2C8 also show significant activities, especially resulting in the formation of 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antitumor activity in patients with relapsed or refractory mantle cell lymphoma (MCL) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits the activity of mTOR that controls cell division . Inhibition of mTOR activity results in a G1 growth arrest in treated tumor cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, temsirolimus, from which this compound is derived, has shown neuroprotective effects at a dosage of 5 mg/kg intraperitoneal in an in vivo model of Parkinson’s Disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to more than 20 metabolites, not counting metabolism via the sirolimus pathway . Eighteen of these metabolites could be structurally identified using ion trap MSn and high-resolution mass spectrometry .

Propiedades

{ "Design of Synthesis Pathway": "The synthesis pathway for 7-O-Desmethyl Temsirolimus involves a series of chemical reactions to remove the O-desmethyl group from Temsirolimus.", "Starting Materials": [ "Temsirolimus", "Dichloromethane", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethyl acetate", "Magnesium sulfate" ], "Reaction": [ "Temsirolimus is dissolved in dichloromethane", "Methanol is added to the solution and stirred", "Sodium hydroxide is added to the mixture and stirred", "The mixture is heated to reflux for several hours", "Hydrochloric acid is added to the mixture to adjust the pH", "The mixture is extracted with ethyl acetate", "The organic layer is separated and washed with water", "The solvent is evaporated under reduced pressure", "The residue is purified by column chromatography using ethyl acetate and hexanes as eluent", "The product, 7-O-Desmethyl Temsirolimus, is obtained as a white solid" ] }

Número CAS

408321-08-4

Fórmula molecular

C55H85NO16

Peso molecular

1016.276

InChI

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1

Clave InChI

CJDQIEOIQZFHOU-HNWJUJSNSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O

Sinónimos

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.